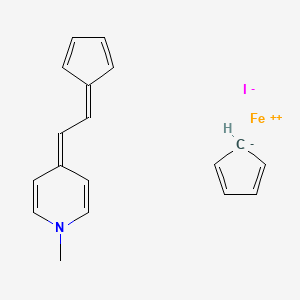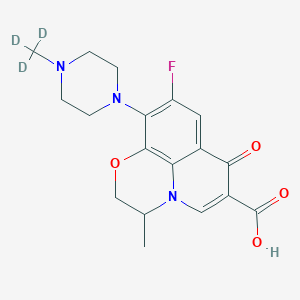
Ofloxacin D3 (N-methyl D3)
Overview
Description
Ofloxacin D3 (N-methyl D3) is one of the isotopic labelled forms of Ofloxacin . It is used as an antibiotic . The molecular formula is C18H17D3FN3O4 and the molecular weight is 364.39 .
Synthesis Analysis
The synthesis of Ofloxacin involves the use of S-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-delta]-[1,4]-benzoxazinyl-6-carboxylate or 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-delta]-[1,4]-benzoxazinyl-6-carboxylate as a raw material. The process involves two steps of hydrolysis and N-methylpiperazine replacement .Molecular Structure Analysis
The molecular structure of Ofloxacin D3 (N-methyl D3) is represented by the formula C18H17D3FN3O4 .Chemical Reactions Analysis
Ofloxacin, like other 4-quinolones, affects bacterial DNA synthesis, rather than cell wall or protein synthesis .Physical And Chemical Properties Analysis
The molecular formula of Ofloxacin D3 (N-methyl D3) is C18H17D3FN3O4 and the molecular weight is 364.39 .Scientific Research Applications
Antibacterial Efficacy
Ofloxacin (OFX) demonstrates strong antibacterial activity against a variety of pathogens. For instance, in the treatment of wound infections, OFX showed high effectiveness and rapid symptom resolution compared to doxycycline, indicating its potent antibacterial properties (Roekaerts & Deleers, 1986). Similarly, its use in treating microbial keratitis was comparable to conventional dual therapy, with less toxicity, showcasing its broad-spectrum capabilities and safety profile (Pavesio et al., 1996).
Tuberculosis Treatment
Ofloxacin has been explored for its therapeutic effects on pulmonary tuberculosis. A study involving patients with chronic cavitary lung tuberculosis reported a notable decrease in tubercle bacilli in the sputum and successful negative conversion in some cases, demonstrating the potential of OFX in tuberculosis therapy (Tsukamura et al., 2015).
Respiratory Infections
In respiratory conditions like diffuse panbronchiolitis, OFX treatment led to improved pulmonary function, reduced incidence of acute exacerbation, and shorter hospitalization durations, indicating its effectiveness in managing chronic respiratory infections (Sato et al., 1991). Moreover, OFX demonstrated significant benefits in treating COPD exacerbation requiring mechanical ventilation, reducing hospital deaths, and the need for additional antibiotics (Nouira et al., 2001).
Periodontal Treatment
In the field of dentistry, a controlled-release insert containing OFX showed significant effects on resolving periodontal inflammation and inhibiting plaque deposition, emphasizing its potential in intrapocket chemotherapy for adult periodontitis (Yamagami et al., 1992).
Ear Infections
Ofloxacin's formulation as an otic solution demonstrates high efficacy in treating various ear infections, including otitis externa and otitis media, without the risk of ototoxicity, highlighting its suitability for ototopical use (Simpson & Markham, 2012).
Mechanism of Action
Target of Action
Ofloxacin-d3, also known as Ofloxacin D3 (N-methyl D3), primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition . They maintain the superhelical structure of DNA and prevent excessive supercoiling during replication or transcription .
Mode of Action
Ofloxacin-d3 is a bactericidal agent. It functions by inhibiting the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . By binding to these enzymes, Ofloxacin-d3 blocks bacterial DNA replication, thereby inhibiting normal cell division .
Biochemical Pathways
The primary biochemical pathway affected by Ofloxacin-d3 is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, Ofloxacin-d3 prevents the untwisting required to replicate one DNA double helix into two . This halts DNA replication, leading to the death of the bacterial cell .
Pharmacokinetics
Ofloxacin-d3 is characterized by almost complete bioavailability (95 to 100%) . After a 400mg oral dose, peak serum concentrations are in the range of 2 to 3 mg/L . The average half-life is between 5 to 8 hours .
Result of Action
The result of Ofloxacin-d3’s action is the inhibition of bacterial growth and replication, leading to the death of the bacterial cell . This makes Ofloxacin-d3 effective for the treatment of various bacterial infections, including those of the respiratory tract, kidney, skin, soft tissue, and urinary tract .
Action Environment
The action of Ofloxacin-d3 can be influenced by various environmental factors. For instance, the presence of certain ions in water can significantly promote or inhibit the degradation of Ofloxacin-d3 . Furthermore, the pH and temperature of the environment can also affect the degradation performance of Ofloxacin-d3 . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ofloxacin-d3, like its parent compound Ofloxacin, interacts with bacterial DNA gyrase, an enzyme crucial for DNA replication . This interaction disrupts the supercoiling process, thereby inhibiting bacterial growth . The specific nature of this interaction, however, may be influenced by the presence of deuterium atoms in Ofloxacin-d3, potentially leading to unique biochemical properties.
Cellular Effects
Ofloxacin-d3’s primary cellular effect is the inhibition of bacterial DNA replication, leading to bacterial cell death . It influences cell function by targeting the DNA gyrase enzyme, disrupting DNA supercoiling and thus, the replication process . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely related to these primary effects.
Molecular Mechanism
The molecular mechanism of Ofloxacin-d3 involves binding to bacterial DNA gyrase, preventing the enzyme from introducing negative supercoils to the DNA structure . This inhibits DNA replication and transcription, leading to bacterial cell death .
Dosage Effects in Animal Models
While specific studies on Ofloxacin-d3 in animal models are limited, research on Ofloxacin has shown its effectiveness in treating bacterial infections at various dosages . High doses could potentially lead to adverse effects, although this would need to be confirmed in studies specifically using Ofloxacin-d3.
Metabolic Pathways
Ofloxacin-d3 is expected to follow similar metabolic pathways as Ofloxacin, which is primarily metabolized in the liver . It’s largely eliminated via renal excretion, with 65% to 80% of an administered dose excreted unchanged in the urine within 48 hours .
Transport and Distribution
Ofloxacin is known to be distributed widely in the body, including tissues and fluids .
properties
IUPAC Name |
7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSWSVVBLHKDQ-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746759 | |
| Record name | 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173147-91-5 | |
| Record name | 9-Fluoro-2,3-dihydro-3-methyl-10-[4-(methyl-d3)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173147-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1513353.png)

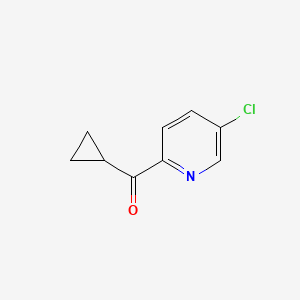

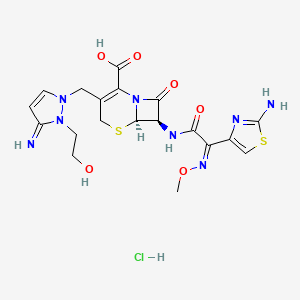
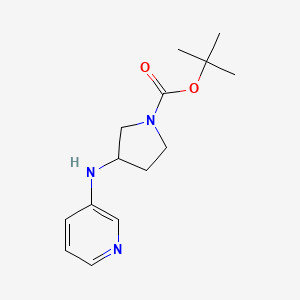

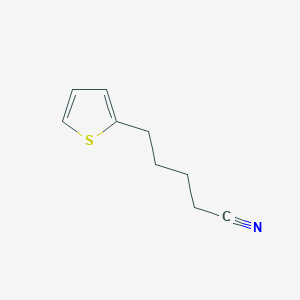
![9-Hydroxy-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-6-one](/img/structure/B1513412.png)
![Pyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1513421.png)


![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
